molecular formula C12H14O2S B8399212 4-[3-(S-Acetylthio)propyl]benzaldehyde

4-[3-(S-Acetylthio)propyl]benzaldehyde

Cat. No. B8399212
M. Wt: 222.31 g/mol
InChI Key: BHBXHBYKPIRAEG-UHFFFAOYSA-N
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Patent
US07042755B1

Procedure details

Compound 14 (525 mg, 1.70 mmol) was dissolved in CH2Cl2 (10 mL) and TFA (2.0 mL) was added together with a drop of water. The solution was stirred for 15 h at rt. Then aq NaHCO3 (5%, 35 mL) was added and the phases were separated. The organic phase was washed twice with aq NaHCO3 (5%), once with brine and dried (Na2SO4). The solvents were removed under reduced pressure and the oily residue was purified by column chromatography (silica, ether/hexanes, 1:2), affording a yellow oil (279 mg, 74%). IR (neat): {tilde over (v)} 3037, 2928, 2849, 2731, 1693, 1605; 1H NMR δ 1.88–1.99 (m, 2H), 2.35 (s, 3H), 2.78 (t, 3J=7.3 Hz, 2H), 2.89 (t, 3J=7.3 Hz, 2H), 7.35, 7.81 (AA′BB′, 2×2H), 9.98 (s, 1H); 13C NMR (APT) δ 28.1 (+), 30.4 (+), 34.7 (+), 128.8 (−), 129.7 (−), 134.4 (+), 148.3 (+), 191.6 (−), 195.2 (+); GC-MS (EI) obsd 222, 180, 146, 133, 117, 105, 91, 43.
Name
Compound 14
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Yield
74%

Identifiers

REACTION_CXSMILES
[C:1]([S:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH:14]2OCC(C)(C)C[O:15]2)=[CH:10][CH:9]=1)(=[O:3])[CH3:2].C(O)(C(F)(F)F)=O.O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[C:1]([S:4][CH2:5][CH2:6][CH2:7][C:8]1[CH:9]=[CH:10][C:11]([CH:14]=[O:15])=[CH:12][CH:13]=1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Compound 14
Quantity
525 mg
Type
reactant
Smiles
C(C)(=O)SCCCC1=CC=C(C=C1)C1OCC(CO1)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 15 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The organic phase was washed twice with aq NaHCO3 (5%), once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the oily residue was purified by column chromatography (silica, ether/hexanes, 1:2)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(=O)SCCCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 279 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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